3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through established organic chemistry techniques, primarily involving the condensation of appropriate aromatic aldehydes with coumarin derivatives. Various studies have reported on the synthesis and characterization of similar compounds, indicating a rich area of research focused on coumarin derivatives and their biological activities .
3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is classified as a coumarin derivative, specifically an acetate ester. Coumarins are categorized based on their structural variations, and this compound features a methoxyphenyl group, which may enhance its biological activity compared to simpler coumarins.
The synthesis of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
The synthesis can be summarized in a general reaction scheme:
The molecular structure of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be described as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical for coumarin derivatives:
These reactions are often facilitated by specific reagents and conditions tailored to enhance yield and selectivity. For instance, oxidation reactions might utilize oxidizing agents like potassium permanganate or chromium trioxide.
The biological activity of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is likely mediated through several mechanisms:
Studies on similar compounds have shown that modifications on the coumarin structure significantly affect their biological activity, suggesting that this compound could also exhibit enhanced pharmacological effects due to its unique substituents .
Spectroscopic analyses (e.g., infrared spectroscopy) reveal characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification and characterization .
3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has potential applications in several scientific fields:
3-Arylchromenones constitute a major subclass within the chromone family, distinguished by an aryl substituent attached at the C-3 position of the benzopyranone core. This structural motif profoundly influences the molecule's geometry, electronic distribution, and biological interactions. The compound 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (CAS: 66267-83-2) exemplifies this class, featuring a 4-methoxyphenyl group at C-3 and an acetate ester at C-7. Its IUPAC name is [3-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate, with a molecular formula of C₁₈H₁₄O₅ and a molecular weight of 310.30 g/mol [6]. Key structural features dictating its behavior include the coplanar orientation often observed between the C-3 aryl ring and the chromenone nucleus, facilitating extended π-conjugation and influencing binding interactions with flat hydrophobic pockets in target proteins. The electron-donating methoxy group (-OCH₃) on the para position of the C-3 phenyl ring enhances electron density, potentially favoring interactions with electron-deficient regions in binding sites. The C-7 acetate moiety acts as a metabolically labile ester, impacting lipophilicity and serving as a potential prodrug moiety that could be hydrolyzed in vivo to reveal a phenolic hydroxyl group. The hydrogen-bond acceptor network, primarily the lactone carbonyl (O1) and the acetate carbonyl (O2), provides key sites for forming hydrogen bonds with target proteins, crucial for binding affinity and specificity. The rotatable bond count influences conformational flexibility and the ability to adopt bioactive conformations upon binding [6].
Table 1: Key Structural Characteristics of 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
Structural Feature | Description | Potential Pharmacological Impact |
---|---|---|
Core Structure | 2H-Chromen-2-one (Coumarin derivative) | Provides basic scaffold for diverse bioactivity |
C-3 Substituent | 4-Methoxyphenyl | Enhances planarity, electron donation, target interaction |
C-7 Substituent | Acetate Ester (-OC(O)CH₃) | Modulates lipophilicity, potential prodrug feature |
Hydrogen Bond Acceptors | Lactone O, Acetate carbonyl O, Methoxy O | Facilitates binding to target proteins |
Calculated XLogP3 | 3.3 | Indicates moderate lipophilicity |
Heavy Atom Count | 23 | Influences molecular size and complexity |
The strategic placement of methoxyphenyl and acetate substituents on chromenone scaffolds is not arbitrary but results from evolutionary optimization in medicinal chemistry to enhance drug-like properties and target engagement. The para-methoxyphenyl group at C-3 is a recurring motif in pharmacologically active chromenones, conferring distinct advantages. Its electron-donating character fine-tunes the electron density of the chromenone system, potentially improving interactions with target proteins featuring electron-deficient regions or aromatic residues. Computational studies docking chromenone derivatives into protein binding pockets (e.g., rod opsin) show the methoxy group forming stabilizing contacts with residues like Glu181 and Tyr191, crucial for high-affinity binding [5]. Furthermore, the enhanced lipophilicity contributed by the aromatic ring and methoxy group (LogP ≈ 3.3) facilitates membrane permeation, improving cellular uptake and bioavailability compared to simpler phenyl or hydroxylated analogs. This is critical for targeting intracellular enzymes or transmembrane receptors. The planarity extension provided by the methoxyphenyl ring allows for more extensive π-π stacking interactions within hydrophobic protein clefts, a key binding mechanism observed in structure-activity relationship (SAR) studies of MAO-B inhibitors and other enzyme-targeted chromenones [8] [10].
The C-7 acetate group plays an equally significant but distinct role. Primarily, it serves as a polarity modulator, balancing the lipophilicity introduced by the methoxyphenyl group. This ester group contributes to the molecule's overall moderate solubility profile, predicted as "moderately soluble" in computational ADME analyses [5]. Crucially, the acetate is a metabolic handle and potential prodrug strategy. Esterases readily cleave the acetate moiety in vivo, potentially generating the corresponding 7-hydroxy chromenone derivative. This in situ generation of a phenolic hydroxyl group can alter the molecule's binding affinity, introduce antioxidant capacity via radical scavenging, or enable phase II conjugation (e.g., glucuronidation) for excretion. SAR analyses consistently highlight that modifications at C-7 significantly impact biological activity profiles. For instance, replacing acetate with bulkier esters or ethers can alter target selectivity, while hydrolysis to the free phenol often enhances antioxidant potential but may reduce membrane permeability [10]. Virtual screening data further supports the importance of the C-7 position, showing that chromenone derivatives with small ester groups like acetate exhibit favorable predicted BBB permeation, a critical factor for CNS-targeted therapeutics like those explored for neurodegenerative diseases [5] [8].
Table 2: Comparative Impact of Methoxyphenyl and Acetate Substituents on Chromenone Properties
Substituent | Key Physicochemical Contributions | Biological/Pharmacological Consequences | Evidence from SAR Studies |
---|---|---|---|
C-3 Para-Methoxyphenyl | ↑ Lipophilicity (LogP), ↑ Molecular Planarity, ↑ Electron Density | ↑ Membrane permeability, ↑ π-π Stacking interactions, ↑ Binding affinity to hydrophobic pockets, Modulation of target selectivity | Docking shows key H-bonds with protein residues (e.g., Glu181, Tyr191) [5]; Increased MAO-B inhibition vs. unsubstituted phenyl [8] |
C-7 Acetate | ↑ Polarity (vs alkyl), ↑ Metabolic Lability, Moderate size | Balanced lipophilicity/hydrophilicity, Prodrug potential (ester hydrolysis), Altered target engagement profile | Predicted moderate solubility and BBB permeation [5]; Crucial for activity profile in IL-5 inhibition studies [7] |
Chromenone derivatives have traversed a significant path within drug discovery, evolving from natural product inspirations to rationally designed therapeutic candidates. Early exploration capitalized on the ubiquity in plant metabolites, where chromones and coumarins (a closely related subclass) were identified as key bioactive components responsible for the antioxidant, anti-inflammatory, and vasoactive properties of traditional medicinal herbs [10]. This natural foundation provided initial lead structures and validated biological targets. The subsequent shift towards synthetic diversification marked a crucial phase, enabling systematic exploration of structure-activity relationships (SAR). The facile synthesis of the chromenone core via routes like Kostanecki-Robinson, Pechmann condensation, or Knoevenagel-type reactions allowed medicinal chemists to generate extensive libraries. These efforts established core principles: the critical influence of the C-3 substituent on target selectivity (e.g., aryl groups for enzyme inhibition, alkyl chains for receptor binding), the role of C-7 oxygenations (hydroxyl, alkoxy, ester) in modulating potency and physicochemical properties, and the impact of ring saturation or fusion on bioactivity profiles [7] [8] [10].
The advent of computational chemistry and virtual screening propelled chromenone design into a new era. This is exemplified by the discovery of chromenone-based pharmacological chaperones for misfolded rhodopsin in retinitis pigmentosa. Virtual screening of natural product-like synthetic libraries against the rod opsin structure (PDB ID: 3CAP) identified chromenone-containing compounds, including derivatives structurally related to 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, as potent stabilizers. These compounds reversibly bound opsin with EC₅₀ values comparable to 9-cis-retinal, rescued trafficking of pathogenic mutants (e.g., P23H), and demonstrated protective effects against photoreceptor degeneration in murine models [2] [5]. Parallelly, chromenones emerged as promising inhibitors of key enzymes implicated in major diseases. Rational design identified 3-phenylcoumarins as potent, selective monoamine oxidase B (MAO-B) inhibitors (e.g., IC₅₀ = 56 nM for optimized derivatives), offering potential for Parkinson's disease treatment [8]. Hybrid strategies fused chromenones with other pharmacophores (e.g., 1,3,4-oxadiazole) to create multi-target directed ligands (MTDLs) for complex pathologies like Alzheimer's disease, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) alongside antioxidant pathways [9]. Chromenones were also engineered as interleukin-5 (IL-5) inhibitors for asthma, with SAR studies meticulously defining the contributions of specific substituents (like hydrophobic groups at position 5 and amino alcohol derivatives at position 3) to anti-eosinophilic activity [7]. This historical trajectory underscores the chromenone scaffold's enduring relevance, continuously adapted through evolving technologies to address unmet medical needs.
Table 3: Key Milestones in Chromenone Derivative Drug Discovery
Era/Trend | Representative Target/Activity | Compound Class Example | Outcome/Impact |
---|---|---|---|
Natural Product Leads | Antioxidants, Anti-inflammatories | Simple Hydroxychromones (e.g., 7-hydroxycoumarin) | Validated biological activities; Provided initial SAR insights |
Synthetic Expansion | Monoamine Oxidase Inhibitors (MAO-A/MAO-B) | 3-Arylcoumarins (e.g., MAO-B IC₅₀ = 56 nM) [8] | Development of CNS-active agents for neurodegeneration/depression |
Hybridization/MTDLs | Anti-Alzheimer Agents (AChE/BuChE inhibition + Antioxidant) | Coumarin-linked 1,3,4-oxadiazole hybrids (e.g., IC₅₀ AChE ~28-29 μM) [9] | Addressing multifactorial diseases via polypharmacology |
Computational Design | Pharmacological Chaperones (Retinitis Pigmentosa - Rhodopsin) | Chromenone-containing ligands (e.g., EC₅₀ comparable to 9-cis-retinal) [2] [5] | Novel mechanism for stabilizing misfolded proteins in genetic disease |
Targeted Cytokine Inhibition | Asthma (IL-5 Inhibition) | 5-(cyclohexylmethoxy)-3-substituted chromen-4-ones [7] | Potential for reducing eosinophilia in allergic inflammation |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4